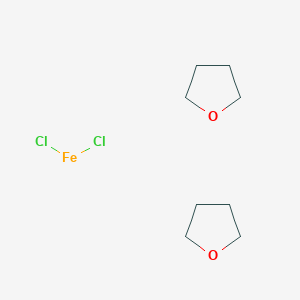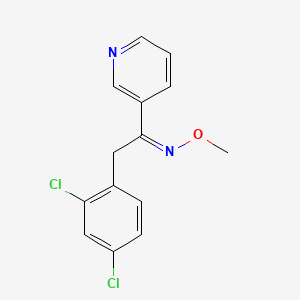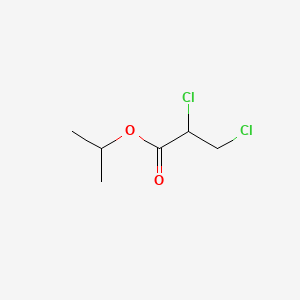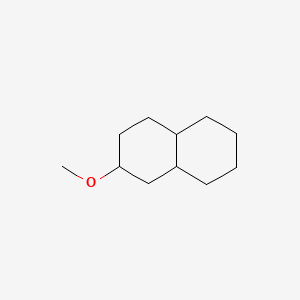
Decahydro-2-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydro-2-methoxynaphthalene, also known as 2-Methoxydecalin, is a chemical compound with the molecular formula C11H20O. It is a derivative of naphthalene, where the naphthalene ring is fully hydrogenated and substituted with a methoxy group at the second position. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decahydro-2-methoxynaphthalene can be synthesized through the hydrogenation of 2-methoxynaphthalene. The process involves the use of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}_{10}\text{H}_7\text{OCH}3 + 5\text{H}2 \xrightarrow{\text{Pd/C}} \text{C}{11}\text{H}{20}\text{O} ]
Industrial Production Methods: In industrial settings, the hydrogenation process is scaled up using continuous flow reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced catalysts and reaction monitoring techniques further enhances the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Decahydro-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-methoxydecalin-1-one or 2-methoxydecalin-1-carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted this compound compounds
Applications De Recherche Scientifique
Decahydro-2-methoxynaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its stability and unique chemical properties.
Industry: Employed in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of decahydro-2-methoxynaphthalene involves its interaction with various molecular targets and pathways. The methoxy group plays a crucial role in its reactivity and interaction with biological molecules. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular processes. These effects are mediated through interactions with enzymes, receptors, and other biomolecules .
Comparaison Avec Des Composés Similaires
Decahydro-2-methoxynaphthalene can be compared with other similar compounds, such as:
2-Methoxynaphthalene: Unlike this compound, 2-methoxynaphthalene has an aromatic ring structure and different reactivity.
2-Ethyl-6-methoxynaphthalene: This compound has an ethyl group instead of a hydrogen atom at the sixth position, leading to different chemical and physical properties.
2-Methylnaphthalene: Similar to this compound but lacks the methoxy group, resulting in different reactivity and applications
This compound stands out due to its fully hydrogenated naphthalene ring and the presence of a methoxy group, which imparts unique chemical properties and reactivity.
Propriétés
Numéro CAS |
55473-38-6 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
2-methoxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C11H20O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h9-11H,2-8H2,1H3 |
Clé InChI |
VAZPVBLNVHSTHM-UHFFFAOYSA-N |
SMILES canonique |
COC1CCC2CCCCC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



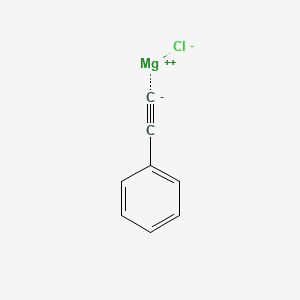
![2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B13808400.png)
![Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13808402.png)
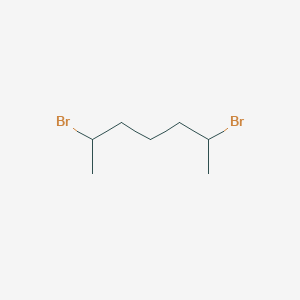

![N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea](/img/structure/B13808414.png)
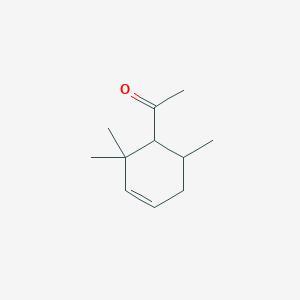
![Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]-](/img/structure/B13808421.png)


